![molecular formula C16H12FN3O2 B2779564 N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251594-35-0](/img/structure/B2779564.png)
N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
The compound “N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . The molecule also has a fluorophenyl group and a carboxamide group attached to the naphthyridine core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the naphthyridine core, the fluorophenyl group, and the carboxamide group. The presence of nitrogen, oxygen, and fluorine atoms would likely result in a variety of polar interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the electron-withdrawing fluorine atom and the electron-donating methyl group. The naphthyridine core could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Antibacterial Activity
The synthesis and investigation of N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives have shown promising antibacterial activities. For example, studies have explored the antibacterial potency of similar naphthyridine derivatives, highlighting the importance of substituent modifications to enhance their efficacy against bacterial infections. These compounds have been evaluated for their in vitro and in vivo activities, demonstrating their potential as therapeutic agents against various bacterial strains (Chu et al., 1986), (Bouzard et al., 1992).
Cytotoxic Activity and Anticancer Potential
Research has also focused on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds with the N-(4-fluorophenyl) moiety. These studies have identified compounds with potent cytotoxicity against cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma (LLTC), underlining their potential as antitumor agents (Deady et al., 2005).
Molecular Imaging and Neurodegenerative Diseases
Derivatives of N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide have been utilized in molecular imaging studies, particularly for the quantification of serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. These studies employ positron emission tomography (PET) with selective molecular imaging probes based on naphthyridine derivatives, providing insights into the pathophysiology of neurodegenerative diseases and aiding in the development of diagnostic and therapeutic strategies (Kepe et al., 2006).
Fluorescent Sensing and Imaging Applications
Naphthyridine derivatives, including those containing the N-(4-fluorophenyl) group, have been explored for their potential in developing fluorescent sensors and imaging agents. These studies focus on the synthesis of fluorescent compounds based on naphthalene diimide frameworks for applications in detecting environmental pollutants and for bioimaging purposes. The derivatization strategies aim to enhance photochemical stability and fluorescence properties for sensitive and selective detection of specific targets (Fan et al., 2016).
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-9-2-7-12-14(21)13(8-18-15(12)19-9)16(22)20-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,20,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INESTLNVDNGGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
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